molecular formula C5H12N2O B11925202 (tetrahydro-2H-pyran-2-yl)-hydrazine

(tetrahydro-2H-pyran-2-yl)-hydrazine

Cat. No.: B11925202
M. Wt: 116.16 g/mol
InChI Key: HCEHMHVTBPUHQO-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-2-yl)-hydrazine is an organic compound characterized by the presence of a tetrahydropyran ring attached to a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tetrahydro-2H-pyran-2-yl)-hydrazine typically involves the reaction of tetrahydropyran with hydrazine under controlled conditions. One common method includes the use of tetrahydropyran-2-carbaldehyde as a starting material, which reacts with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-2H-pyran-2-yl)-hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of simpler hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

(Tetrahydro-2H-pyran-2-yl)-hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    (Tetrahydro-2H-pyran-2-yl)-hydroxylamine: Shares a similar tetrahydropyran ring but with a hydroxylamine group instead of hydrazine.

    (Tetrahydro-2H-pyran-2-yl)-amine: Contains an amine group attached to the tetrahydropyran ring.

    (Tetrahydro-2H-pyran-2-yl)-methanol: Features a methanol group attached to the tetrahydropyran ring.

Uniqueness: (Tetrahydro-2H-pyran-2-yl)-hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

oxan-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-5-3-1-2-4-8-5/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHMHVTBPUHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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